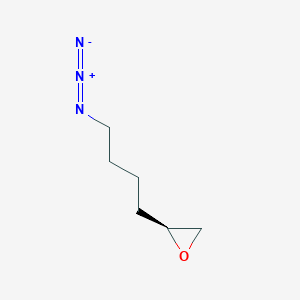

(2S)-2-(4-azidobutyl)oxirane

Description

Significance of Chiral Oxirane Moieties in Contemporary Organic Chemistry

Chiral oxiranes, or epoxides, are three-membered cyclic ethers that possess at least one stereocenter. Their significance in contemporary organic synthesis is immense due to a combination of factors. The inherent ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to ring-opening reactions with a wide variety of nucleophiles, a process that can be highly regioselective and stereospecific. researchgate.netmdpi.com This reactivity allows for the facile introduction of two new functionalities onto adjacent carbon atoms, often with predictable and controllable stereochemistry.

The enantioselective synthesis of epoxides is well-established, with powerful methods like the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes providing access to highly enantiopure epoxides. wikipedia.orgwikipedia.org These methods have revolutionized asymmetric synthesis, making chiral epoxides readily available starting materials. wikipedia.org The resulting enantiopure epoxides are versatile intermediates in the synthesis of a vast number of natural products and pharmaceuticals, including β-amino alcohols, diols, and other complex chiral molecules. mdpi.comnih.gov The ability to control the absolute stereochemistry at the epoxide carbons is crucial, as the biological activity of the final target molecules is often highly dependent on their three-dimensional structure. sciengine.com

Versatility of the Azide (B81097) Functional Group in Chemical Transformations

The azide functional group (-N₃) is a compact and highly energetic moiety that offers a remarkable range of synthetic transformations. cmu.edu Despite its reputation for potential instability, modern synthetic methods have allowed for its safe and efficient incorporation and manipulation in complex molecules. Organic azides are relatively unreactive towards many common reagents, allowing them to be carried through multi-step syntheses. pitt.edu

The true versatility of the azide group lies in its ability to be converted into a variety of other nitrogen-containing functionalities. Most notably, azides can be readily reduced to primary amines under mild conditions, for example, through the Staudinger reaction (using phosphines) or catalytic hydrogenation. This makes the azide group an excellent masked amine.

Furthermore, the azide group is a key participant in the realm of "click chemistry," most prominently in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). alfa-chemistry.comillinois.edunih.gov These reactions are exceptionally reliable and high-yielding, allowing for the efficient formation of stable triazole linkages. This has profound implications in drug discovery, chemical biology, and materials science for the conjugation of different molecular fragments. nih.gov The azide can also participate in other cycloadditions and rearrangements, further expanding its synthetic utility. cmu.edu

Importance of Stereochemical Control in Complex Molecule Construction

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is of paramount importance in the synthesis of complex organic molecules, particularly those with biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer of a drug is a critical requirement in modern medicine.

Stereochemical control in synthesis involves the use of strategies and methodologies that favor the formation of one stereoisomer over others. This can be achieved through various approaches, including the use of chiral catalysts (as in Jacobsen and Sharpless epoxidations), chiral auxiliaries, and substrate-controlled reactions where an existing stereocenter directs the formation of a new one. wikipedia.orgsciengine.com

The synthesis of complex molecules often involves multiple stereocenters, and controlling the relative and absolute configuration of each one is a significant challenge. Chiral building blocks, such as (2S)-2-(4-azidobutyl)oxirane, which possess a defined stereocenter, are invaluable in this context. They can serve as starting points in a "chiral pool" synthesis, where the existing stereochemistry is transferred to the final product, simplifying the synthetic route and ensuring the desired stereochemical outcome. organic-chemistry.orgthieme-connect.com

Overview of Research Paradigms for this compound as a Key Intermediate

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its role as a key synthetic intermediate can be inferred from the well-established chemistry of related chiral azido-epoxides. The research paradigms for utilizing such a molecule would logically fall into several key areas:

Enantioselective Synthesis: The primary challenge lies in the stereocontrolled synthesis of the molecule itself. A plausible route would involve the enantioselective epoxidation of a suitable precursor, such as 1-azido-6-heptene. Methodologies like the Jacobsen epoxidation would be prime candidates for achieving the desired (S)-configuration at the oxirane. wikipedia.org

Regio- and Stereoselective Ring-Opening: Once obtained, the chiral epoxide can undergo nucleophilic ring-opening. The azido (B1232118) group, being relatively unreactive under many conditions, would remain intact. The choice of nucleophile and reaction conditions would dictate the regioselectivity of the attack (at the C2 or C3 position of the oxirane) and the stereochemical outcome (typically with inversion of configuration at the center of attack). For instance, reaction with amines would lead to the formation of chiral β-amino alcohols, which are valuable structural motifs in many pharmaceuticals. researchgate.netrroij.comorganic-chemistry.org

"Click" Chemistry Applications: The presence of the azide functionality opens the door to a wide range of "click" reactions. The this compound, after ring-opening with a suitable nucleophile containing an alkyne, could be used in intramolecular or intermolecular azide-alkyne cycloadditions to rapidly construct complex heterocyclic scaffolds. alfa-chemistry.comillinois.edu

Chiral Pool Synthesis: The molecule itself, with its defined stereocenter and versatile functional groups, is an ideal candidate for use as a chiral building block in the total synthesis of more complex natural products or designed molecules. organic-chemistry.orgnih.gov The azidobutyl chain provides a flexible linker that can be further functionalized or incorporated into a larger molecular framework.

In essence, this compound represents a synthetically potent intermediate whose value is derived from the predictable and powerful transformations of its constituent chiral epoxide and azide functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

184535-02-2 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(2S)-2-(4-azidobutyl)oxirane |

InChI |

InChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1 |

InChI Key |

IXVLZKCYOVTJTI-LURJTMIESA-N |

Isomeric SMILES |

C1[C@@H](O1)CCCCN=[N+]=[N-] |

Canonical SMILES |

C1C(O1)CCCCN=[N+]=[N-] |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 2s 2 4 Azidobutyl Oxirane

Enantioselective Epoxidation Strategies

The cornerstone of synthesizing (2S)-2-(4-azidobutyl)oxirane lies in the enantioselective epoxidation of a suitable alkene precursor, such as 1-hexen-6-ol or a related derivative. Several powerful catalytic methods have been developed to achieve high enantioselectivity in this transformation.

Asymmetric Catalytic Epoxidation (e.g., Sharpless, Jacobsen)

Asymmetric catalytic epoxidation reactions are among the most efficient methods for generating chiral epoxides. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are prominent examples.

The Sharpless asymmetric epoxidation is particularly effective for allylic alcohols. wikipedia.orgmdpi.com The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org The choice of the DET enantiomer dictates the facial selectivity of the epoxidation. For the synthesis of this compound, the precursor would ideally be an allylic alcohol. The stereochemical outcome is highly predictable, making it a robust method for obtaining high enantiomeric excess (ee). mdpi.com

The Jacobsen-Katsuki epoxidation , on the other hand, is well-suited for the epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain terminal olefins. acsgcipr.org This method employs a chiral manganese-salen complex as the catalyst. While highly effective for many substrates, its application to simple terminal alkenes, a likely precursor to this compound, may require careful optimization of the catalyst structure and reaction conditions to achieve high enantioselectivity. acsgcipr.org

Table 1: Comparison of Sharpless and Jacobsen Epoxidation for a Model Terminal Alkene

| Feature | Sharpless Epoxidation | Jacobsen Epoxidation |

| Substrate | Allylic Alcohols | Unfunctionalized Alkenes (e.g., cis-olefins) |

| Catalyst | Ti(OiPr)₄ / Chiral Tartrate | Chiral Mn(salen) Complex |

| Oxidant | t-BuOOH | NaOCl, m-CPBA, etc. |

| Predictability | High | Generally Good, Substrate Dependent |

| Typical ee | >90% | Often >90% for suitable substrates |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org In the context of epoxidation, a chiral auxiliary can be attached to the alkene precursor to control the facial selectivity of the epoxidation reaction. nih.gov After the epoxide is formed, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a powerful way to control stereochemistry, although it requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.orgnih.gov

Organocatalytic Epoxidation Methods

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including epoxidation. researchgate.net Chiral ketones, for instance, can catalyze the epoxidation of alkenes using common oxidants like Oxone. nih.govnih.gov The catalyst generates a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene in an enantioselective manner. researchgate.net These methods avoid the use of transition metals and can be highly effective for a range of alkenes. For a precursor to this compound, a suitable chiral ketone catalyst would need to be selected to ensure the desired (S)-configuration of the resulting epoxide.

Table 2: Overview of Organocatalytic Epoxidation

| Catalyst Type | Typical Oxidant | Key Features |

| Chiral Ketones (e.g., Shi catalyst) | Oxone, H₂O₂ | Metal-free, environmentally benign, effective for various alkenes. |

| Chiral Iminium Salts | Oxone, H₂O₂ | High enantioselectivities for cyclic and acyclic alkenes. |

Installation of the Azide (B81097) Functionality

Regioselective Azidation of Precursors

If the epoxide is formed first from a precursor without the azide group, the azide is typically introduced via nucleophilic ring-opening of the epoxide. This reaction must be highly regioselective to yield the desired product. The ring-opening of a terminal epoxide, such as a derivative of 1,2-epoxyhexane, with an azide nucleophile (e.g., sodium azide) generally proceeds with high regioselectivity at the less substituted carbon atom (C1), which is an SN2-type reaction. researchgate.netacs.org This approach leads to the formation of a primary azide and a secondary alcohol.

Alternatively, a diol precursor can be selectively azidated. For instance, a 1,2-diol can be converted into a cyclic sulfate, which then undergoes regioselective ring-opening with an azide nucleophile. Another approach involves the selective activation of one of the hydroxyl groups (e.g., through tosylation) followed by nucleophilic displacement with azide.

Stereoconservative Azide Introduction

When the azide is introduced through the ring-opening of a chiral epoxide, the reaction typically proceeds with inversion of configuration at the center of attack. To obtain this compound via this route, one would start with a precursor that leads to an intermediate where the subsequent cyclization to the oxirane ring establishes the (S) configuration.

A more direct approach involves starting with a precursor that already contains the azide moiety, such as 6-azidohex-1-ene. The enantioselective epoxidation of this azido-alkene would directly yield this compound. This strategy is efficient as it installs the epoxide and the stereocenter in a single step on a substrate that already contains the required azide functionality. The key is that the chosen epoxidation method must be tolerant of the azide group.

In cases where the azide is introduced by nucleophilic substitution of a leaving group (e.g., a tosylate), the reaction proceeds via an SN2 mechanism, which is stereoconservative in the sense that it occurs with a predictable inversion of stereochemistry. uni-saarland.de Careful planning of the synthetic sequence ensures that the final product has the desired absolute configuration.

Precursor Design and Derivatization for this compound

The successful stereoselective synthesis of this compound is critically dependent on the rational design and derivatization of appropriate chiral precursors. A common and effective strategy involves starting from a readily available chiral molecule, a concept known as chiral pool synthesis. This approach leverages the inherent chirality of natural products or their derivatives to construct the target molecule, thereby avoiding the need for a resolution step or a complex asymmetric catalyst.

One potential precursor for the synthesis of this compound is (S)-1,2-epoxyhexane. Although this precursor lacks the azide functionality, its chiral epoxide ring provides the necessary stereochemical foundation. The synthetic challenge then lies in the regioselective introduction of the azide group at the terminal end of the butyl chain. This would typically involve a multi-step sequence, starting with the protection of the epoxide, followed by functionalization of the terminal methyl group, and subsequent conversion to the azide.

A more direct and efficient approach involves the use of a precursor that already contains the required carbon skeleton and a handle for introducing the azide group. An ideal precursor would be a chiral alcohol with a terminal leaving group, which can be readily displaced by an azide nucleophile. For instance, a chiral derivative of 1,6-hexanediol (B165255) could serve as a suitable starting material. By selectively protecting one hydroxyl group and converting the other into a good leaving group (e.g., a tosylate or mesylate), the azide functionality can be introduced via nucleophilic substitution. The remaining hydroxyl group can then be used to direct the stereoselective epoxidation of a newly introduced double bond.

The derivatization of the chosen precursor is crucial for achieving high stereoselectivity in the key epoxidation step. For instance, in a Sharpless asymmetric epoxidation, the presence of an allylic alcohol is essential for the titanium-tartrate catalyst to effectively direct the stereochemical outcome of the reaction. Therefore, the precursor must be derivatized to incorporate this functionality at the appropriate position. This might involve selective oxidation of a primary alcohol to an aldehyde, followed by a Wittig-type reaction to introduce the vinyl group, and subsequent reduction to the allylic alcohol.

The choice of protecting groups is another critical aspect of precursor design. The protecting groups must be stable to the reaction conditions employed in the subsequent steps and must be selectively removable without affecting the newly formed chiral centers or the azide functionality.

Reactivity and Mechanistic Investigations of 2s 2 4 Azidobutyl Oxirane

Oxirane Ring-Opening Reactions

The high degree of ring strain (approximately 13 kcal/mol) in the oxirane ring makes it susceptible to nucleophilic attack, leading to ring cleavage under milder conditions than those required for other ethers. masterorganicchemistry.com These reactions can be catalyzed by either acid or base and proceed with distinct regiochemical and stereochemical outcomes.

The oxirane ring of (2S)-2-(4-azidobutyl)oxirane can be opened by a wide array of nucleophiles. mdpi.com Under basic or neutral conditions, strong nucleophiles are typically required to initiate the reaction. The reaction proceeds via a classic SN2 mechanism. masterorganicchemistry.com Common nucleophiles include hydroxide, alkoxides, amines, and organometallic reagents like Grignard reagents. masterorganicchemistry.compressbooks.pub For instance, treatment with sodium hydroxide would yield the corresponding diol, while reaction with a Grignard reagent would result in carbon-carbon bond formation, extending the alkyl chain. libretexts.orglibretexts.org

| Nucleophile (Reagent) | Product Type | Reaction Condition |

|---|---|---|

| Hydroxide (e.g., NaOH, H₂O) | 1,2-diol | Basic |

| Alkoxide (e.g., NaOR) | β-hydroxy ether | Basic |

| Amine (e.g., RNH₂) | β-amino alcohol | Neutral/Basic |

| Grignard Reagent (RMgX) | Secondary alcohol | Basic |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary alcohol (reduction) | Basic |

| Sodium Azide (B81097) (NaN₃) | β-azido alcohol | Neutral/Basic |

The regioselectivity of the ring-opening reaction of the unsymmetrical this compound is highly dependent on the reaction conditions.

Under basic or neutral conditions , the reaction follows a pure SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comsemanticscholar.org For this compound, this is the terminal C3 carbon. libretexts.org

Under acidic conditions , the mechanism is a hybrid of SN1 and SN2 characteristics. libretexts.orgstackexchange.com The epoxide oxygen is first protonated, making the ring more electrophilic. libretexts.orgyoutube.com The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2). Consequently, even weak nucleophiles will preferentially attack the more substituted C2 carbon. libretexts.orgstackexchange.com

Stereoselectively, the ring-opening is a stereospecific process. The reaction proceeds via a backside attack, resulting in an inversion of configuration at the center of attack. libretexts.org This anti-addition leads to the formation of products with a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.orglibretexts.org

| Condition | Site of Nucleophilic Attack | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Basic / Neutral (e.g., RO⁻) | Less substituted carbon (C3) | SN2 | Inversion of configuration (Anti-addition) |

| Acidic (e.g., H₃O⁺) | More substituted carbon (C2) | SN1 / SN2 Hybrid | Inversion of configuration (Anti-addition) |

Base-Catalyzed Dynamics: In the presence of a strong base (e.g., an alkoxide or hydroxide), the nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. pressbooks.pub Due to steric hindrance from the azidobutyl side chain, the attack occurs at the terminal carbon. This is a typical SN2 reaction where the alkoxide leaving group is part of the three-membered ring. The driving force is the release of ring strain. libretexts.org The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product. masterorganicchemistry.com

Acid-Catalyzed Dynamics: Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral hydroxyl group). libretexts.orgyoutube.com This protonation activates the epoxide, allowing it to be opened by even weak nucleophiles like water or alcohols. libretexts.org The transition state has significant carbocationic character at the more substituted carbon. stackexchange.com The nucleophile then attacks this more electrophilic carbon from the opposite side of the C-O bond, leading to the trans product. libretexts.orgyoutube.com

Chemo-enzymatic methods offer a powerful strategy for the enantioselective synthesis of chiral molecules. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols with high stereochemical control. smolecule.com This biocatalytic approach could be applied to this compound to produce the corresponding chiral diol. The mechanism involves a nucleophilic attack by an active site aspartate residue on an epoxide carbon, forming a covalent alkyl-enzyme intermediate, which is then hydrolyzed. smolecule.com

Another class of enzymes, halohydrin dehalogenases (HheC), can perform enantioselective azidolysis of epoxides to generate 1,2-azido alcohols. This presents a potential biocatalytic route to further functionalize the oxirane ring of this compound while preserving or enhancing its stereochemical purity. Such enzymatic reactions are valued for their high selectivity and operation under mild, environmentally benign conditions. nih.gov

Transformations Involving the Azide Functional Group

The azide moiety in this compound is a versatile functional group, most notably for its participation in 1,3-dipolar cycloaddition reactions.

The azide functional group is a key component in what is known as "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. organic-chemistry.org

The thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgmdpi.com However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds rapidly at room temperature and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgmdpi.comnih.gov This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, making it a powerful tool for molecular assembly in fields like drug discovery and materials science. nih.govnih.gov The azide group on this compound can thus be used to conjugate it to alkyne-containing molecules, polymers, or biomolecules with high efficiency and specificity. nih.gov

| Reaction Type | Reactant | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | Terminal or Internal Alkyne | None (Heat) | Mixture of 1,4- and 1,5-triazoles | Low regioselectivity, harsh conditions |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield organic-chemistry.orgmdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | None | 1,4-disubstituted 1,2,3-triazole | Copper-free, useful for biological systems wikipedia.orgnih.gov |

Reduction to Amine Derivatives

The conversion of the azide group in this compound to a primary amine is a pivotal transformation, yielding (2S)-2-(4-aminobutyl)oxirane. This product contains both a nucleophilic amine and an electrophilic epoxide, making it a valuable intermediate for further synthesis. The choice of reducing agent is critical to ensure the selective reduction of the azide without affecting the sensitive oxirane ring.

Several methods are commonly employed for the reduction of organic azides. researchgate.net A widely used approach is the Staudinger reduction , which involves treating the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgsigmaaldrich.com Subsequent hydrolysis of this intermediate yields the desired amine and a phosphine oxide byproduct. wikipedia.org This method is known for its mild conditions and high chemoselectivity, making it a suitable candidate for the reduction of azido-epoxides. youtube.com

Table 1: Common Reagents for Azide Reduction

| Reducing Agent/Method | Typical Conditions | Advantages | Potential Issues with Azido-Epoxides |

|---|---|---|---|

| Staudinger Reduction (e.g., PPh₃, H₂O) | Two steps: 1. PPh₃ in an organic solvent (THF, ether). 2. Aqueous workup/hydrolysis. | Very mild, highly chemoselective for the azide. wikipedia.orgyoutube.com | Generally compatible with epoxides. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, Palladium on Carbon catalyst, various solvents (MeOH, EtOH). | High yield, clean reaction. | Potential for simultaneous epoxide ring opening to form alcohols. nih.gov |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Anhydrous ether or THF. | Powerful reducing agents. | LiAlH₄ will readily open the epoxide ring. NaBH₄ is generally milder but may still react. |

| Tin(II) Chloride (SnCl₂) | Methanol or aqueous dioxane. orgsyn.org | Chemoselective under specific conditions. | Can be used in the presence of sensitive groups. orgsyn.org |

| Zinc/Ammonium Chloride | Methanol/Water. | Mild conditions, good yields. researchgate.net | Compatibility with epoxides needs to be evaluated. |

This table is generated based on general chemical principles and data from cited sources.

Catalytic hydrogenation is another effective method for azide reduction. masterorganicchemistry.com However, many hydrogenation catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are also known to catalyze the hydrogenolysis of epoxides to alcohols. nih.govgoogle.com This lack of selectivity presents a significant challenge, as the desired (2S)-2-(4-aminobutyl)oxirane could be consumed in a secondary reaction. Therefore, careful selection of the catalyst and reaction conditions would be necessary to favor azide reduction over epoxide opening.

Other reagents, such as tin(II) chloride or zinc in the presence of ammonium chloride, have been used for the chemoselective reduction of azides in the presence of other sensitive functional groups and could potentially be applied to this compound. researchgate.netorgsyn.org

Staudinger Ligation and its Variations

The azide group of this compound is an ideal handle for bioconjugation and chemical ligation reactions, most notably the Staudinger ligation. This reaction provides a robust method for forming a stable amide bond between an azide-containing molecule and a phosphine that has been engineered with an electrophilic trap, typically an ortho-ester group. sigmaaldrich.com

The reaction proceeds through the initial formation of an aza-ylide (or iminophosphorane) intermediate, a hallmark of the classical Staudinger reaction. wikipedia.orgsigmaaldrich.com In the ligation variant, this nucleophilic intermediate is intramolecularly trapped by the adjacent ester group, leading to a rearranged, stable amide-linked product after hydrolysis. A key advantage of the Staudinger ligation is its bio-orthogonality; both azides and phosphines are largely absent from and non-reactive with biological systems, allowing the reaction to proceed with high specificity in complex environments. thermofisher.com

The general mechanism is as follows:

Aza-ylide formation : The phosphine attacks the terminal nitrogen of the azide in this compound, leading to the expulsion of dinitrogen (N₂) and the formation of an iminophosphorane.

Intramolecular Acyl Transfer : The nucleophilic nitrogen of the aza-ylide attacks the proximal ester trap on the phosphine reagent.

Hydrolysis : The resulting intermediate is hydrolyzed to yield the final amide conjugate and the corresponding phosphine oxide.

In "traceless" Staudinger ligations, the phosphine reagent is designed to be excised during the reaction, leaving no residual atoms at the ligation site, which is advantageous for synthesizing native peptide bonds. wikipedia.orgnih.gov

Tandem and Cascade Reactions Utilizing Dual Functionality

The presence of both an azide and an epoxide in this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot. nih.gov A prominent potential cascade reaction involves an initial transformation of one functional group, which then triggers a second, intramolecular reaction involving the other group.

A plausible and synthetically valuable cascade would be an intramolecular cyclization following azide reduction.

Reduction : The process would begin with the selective reduction of the azide group to a primary amine, as discussed in section 3.2.2, to form the key intermediate, (2S)-2-(4-aminobutyl)oxirane.

Cyclization : The newly formed primary amine, being a potent nucleophile, can then attack the electrophilic epoxide ring in an intramolecular fashion. This ring-opening cyclization would lead to the formation of a heterocyclic product.

The regioselectivity of the intramolecular amine attack on the oxirane ring would determine the size of the resulting heterocycle. According to Baldwin's rules, two pathways are possible:

5-exo-tet cyclization : Attack at the less-substituted carbon (C2) of the oxirane would result in the formation of a 5-membered pyrrolidine ring with a hydroxymethyl substituent. This pathway is generally kinetically favored.

6-endo-tet cyclization : Attack at the more-substituted carbon (C3) of the oxirane would lead to a 6-membered piperidine ring with a hydroxyl substituent.

This type of tandem reduction/cyclization strategy has been successfully employed in the synthesis of pyrrolidine derivatives from other azido-containing precursors. nih.gov Another type of tandem process involves the intermolecular reaction of one group, followed by a reaction of the second. For instance, the azide could first undergo a copper-catalyzed azide-alkyne cycloaddition ("click" reaction), followed by a nucleophilic opening of the epoxide ring by an external nucleophile. nih.gov

Investigations into Reaction Kinetics and Thermodynamic Aspects

Staudinger Ligation Kinetics : Kinetic studies on various Staudinger ligations have revealed that the rate-determining step is typically the initial nucleophilic attack of the phosphine on the azide to form the phosphazide intermediate. nih.govraineslab.comacs.org For a traceless Staudinger ligation mediated by (diphenylphosphino)methanethiol, a second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹ was reported. nih.gov Computational studies using density functional theory (DFT) have further elucidated the reaction mechanism, favoring a cis-transition state for the initial azide-phosphine reaction over a trans or one-step pathway. acs.org

Thermodynamics of Epoxide Ring-Opening : The reactivity of the oxirane ring is largely driven by the relief of its inherent ring strain, which is estimated to be around 13 kcal/mol for the parent oxirane. nih.gov Gas-phase heats of formation have been determined for simple alkyl-substituted epoxides, showing that their thermodynamic stability follows trends similar to substituted alkenes (more substituted isomers are generally more stable). nih.gov Nucleophilic ring-opening reactions are thermodynamically favorable due to the release of this strain energy.

Table 2: Representative Kinetic and Thermodynamic Data for Related Reactions

| Reaction Type | System Studied | Parameter | Value |

|---|---|---|---|

| Staudinger Ligation | Peptide ligation via phosphinothioester | Second-order rate constant (k₂) | 7.7 x 10⁻³ M⁻¹s⁻¹ nih.gov |

| Epoxide Ring-Opening | Parent Oxirane | Strain Energy | ~13 kcal/mol nih.gov |

| Epoxide Ring-Opening | Aziridine vs. Epoxide (Computational) | Activation Energy Barrier (ΔE≠) for ring opening with Cl⁻ | Aziridine: 32.1 kcal/mol; Epoxide: Lower (comparatively more reactive) nih.gov |

This table presents data from analogous systems to illustrate the principles governing the reactivity of this compound.

The activation energy for the nucleophilic ring-opening of epoxides is significantly influenced by the nature of the nucleophile, the solvent, and whether the reaction is acid- or base-catalyzed. nih.gov In the context of the tandem reaction described in section 3.3, the kinetics of the intramolecular cyclization would depend on the nucleophilicity of the newly formed amine and the conformational feasibility of achieving the required transition state geometry for either the 5-exo or 6-endo cyclization.

Applications of 2s 2 4 Azidobutyl Oxirane As a Chiral Synthetic Building Block

Construction of Complex Organic Molecules

The unique combination of a chiral epoxide and an azide (B81097) in (2S)-2-(4-azidobutyl)oxirane provides a powerful platform for the stereocontrolled construction of complex organic molecules. The epoxide moiety can be opened by a wide array of carbon nucleophiles, such as organocuprates, Grignard reagents, or enolates, to extend the carbon skeleton with high regioselectivity and stereospecificity (typically an anti-addition). Subsequently, the azide can be transformed, for instance, into an amine, which can then be used to forge new carbon-nitrogen bonds within the molecule. This sequential functionalization strategy is a cornerstone for building intricate natural products and pharmaceutical agents where precise stereochemical control is paramount.

Synthesis of Chiral Heterocyclic Systems (e.g., Tetrazoles, Aminoalcohols, Lactams)

The dual functionality of this compound is particularly well-suited for the synthesis of various chiral heterocyclic systems.

Tetrazoles: The azide group can undergo [3+2] cycloaddition reactions with nitriles or alkynes. For instance, reaction with a nitrile under appropriate conditions can form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. nih.govdtic.miltezu.ernet.in The chirality of the original epoxide is retained in the side chain of the resulting tetrazole.

Aminoalcohols: Chiral 1,2-aminoalcohols are privileged structures in many biologically active compounds. nih.gov These can be synthesized from this compound through two primary routes. Nucleophilic ring-opening of the epoxide with an amine yields a γ-azido-β-aminoalcohol. Alternatively, reduction of the azide to a primary amine, followed by intramolecular cyclization or intermolecular reaction, can also produce aminoalcohol derivatives. nih.gov The epoxide ring-opening is a well-established method for creating aminoalcohol structures. nih.gov

Lactams: Lactams, core components of many antibiotics and other pharmaceuticals, can be synthesized through multi-step pathways starting from this building block. researchgate.netnih.gov One potential route involves the reduction of the azide to an amine, followed by ring-opening of the epoxide with a suitable nucleophile that introduces a carboxylic acid precursor. Subsequent intramolecular amide bond formation would yield the chiral lactam. The synthesis of substituted lactams is a significant area of research in medicinal chemistry. scripps.edu

| Heterocycle Class | Key Reaction | Resulting Structure Feature |

|---|---|---|

| Tetrazoles | [3+2] Cycloaddition of azide | Chiral (S)-1-hydroxyhexan-2-yl side chain |

| Aminoalcohols | Epoxide ring-opening by amine / Azide reduction | Chiral vicinal hydroxy and amino groups |

| Lactams | Azide reduction and intramolecular cyclization | Chiral substituted pyrrolidinones or piperidinones |

Precursor for Advanced Chemical Intermediates

Beyond its direct use in synthesizing final target molecules, this compound serves as a precursor for more advanced, multifunctional chemical intermediates. The epoxide can be opened to install a new functional group while unmasking a secondary alcohol. This alcohol, along with the terminal azide, can then be further manipulated. For example, the alcohol could be oxidized to a ketone, and the azide could be converted to an amine, creating a chiral aminoketone—a valuable intermediate in its own right. The ability to selectively react one functional group while leaving the other intact for later stages is a key advantage, allowing for the strategic and efficient assembly of complex synthetic intermediates.

Scaffold for Combinatorial Library Generation in Research

The orthogonal nature of the epoxide and azide functionalities makes this compound an ideal scaffold for the generation of combinatorial libraries in drug discovery research. Large libraries of diverse compounds can be rapidly synthesized for high-throughput screening.

Exemplary Library Synthesis Strategy:

Scaffold Reaction: The epoxide ring can be opened in parallel reactions with a diverse set of nucleophiles (e.g., various alcohols, thiols, or amines), creating an array of intermediate azido-alcohols.

Diversification: The azide group in this new array of compounds can then be reacted with a library of alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction.

This two-step process allows for the creation of a large matrix of final compounds from a smaller set of starting materials, facilitating the exploration of chemical space around a core chiral scaffold.

Development of Novel Polyfunctionalized Architectures

The development of novel, polyfunctionalized molecular architectures is critical for advancing materials science and medicinal chemistry. This compound provides a chiral backbone upon which multiple functional groups can be installed with high stereochemical control. The initial ring-opening of the epoxide introduces one or two new functionalities (depending on the nucleophile), and the subsequent transformation of the azide adds another. Further modification of the newly formed secondary alcohol allows for the introduction of even more complexity. This strategic layering of functionality onto the simple six-carbon chain of the starting material enables the synthesis of unique and complex molecules with precisely defined three-dimensional structures.

Advanced Analytical and Spectroscopic Methodologies for Research on 2s 2 4 Azidobutyl Oxirane and Its Transformations

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, GC)

Chiral chromatography is an indispensable tool for quantifying the stereochemical purity of (2S)-2-(4-azidobutyl)oxirane and its derivatives. The determination of enantiomeric excess (ee) ensures the starting material's optical purity, while the diastereomeric ratio (dr) is critical when the oxirane undergoes reactions that generate a second stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for resolving enantiomers of non-volatile or thermally labile compounds. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For oxirane derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. These phases, often modified with carbamate (B1207046) derivatives (e.g., 3,5-dimethylphenyl carbamate), create chiral pockets where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. msu.edu The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC offers high resolution and sensitivity. ed.ac.uk This technique typically employs capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. researchgate.net The enantiomers are separated based on their differential partitioning into the chiral environment of the cyclodextrin (B1172386) cavities. The choice of cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation.

In transformations of this compound that produce diastereomers (e.g., nucleophilic ring-opening at the C3 carbon), both chiral and achiral chromatography can be used to determine the diastereomeric ratio. However, chiral chromatography is essential to resolve all four potential stereoisomers if the reaction is not perfectly stereospecific.

Interactive Table 1: Representative Chiral HPLC Method for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Provides a chiral environment for enantiomeric separation. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compound; the ratio is optimized for resolution and run time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at 210 nm | The azide (B81097) functional group allows for UV detection at low wavelengths. |

| Expected tR (S)-enantiomer | ~8.5 min | Retention time for the desired enantiomer. |

| Expected tR (R)-enantiomer | ~9.7 min | Retention time for the undesired enantiomer. |

| Calculation | ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100 | Determines the enantiomeric excess from integrated peak areas. researchgate.net |

Advanced Mass Spectrometry for Reaction Progress Monitoring and Complex Intermediate Characterization

Advanced mass spectrometry (MS) techniques are powerful for monitoring the consumption of this compound and the formation of products in real-time, as well as for identifying transient intermediates.

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to transfer molecules from the reaction mixture into the gas phase as ions with minimal fragmentation. By coupling a mass spectrometer to a liquid chromatography system (LC-MS) or directly infusing the reaction mixture, the molecular ions corresponding to the starting material ([M+H]⁺ or [M+Na]⁺), products, and any intermediates can be tracked over time. For example, in a ring-opening reaction with a nucleophile (NuH), MS can monitor the decrease in the signal for this compound and the concurrent increase in the signal for the ring-opened product ([M+NuH+H]⁺).

Tandem mass spectrometry (MS/MS) is particularly valuable for characterizing the structure of unknown products or unstable intermediates. In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, subjected to collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint. For instance, if an unexpected intermediate is observed during a transformation, its molecular ion can be isolated and fragmented. The resulting fragments can help to piece together its structure, confirming, for example, whether the epoxide ring is still intact or if the azide group has reacted. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing deep insights into reaction mechanisms and stereochemistry involving this compound.

¹H NMR: The proton NMR spectrum provides key information. The protons on the oxirane ring of this compound have characteristic chemical shifts, typically appearing in the 2.5-3.5 ppm region. nih.govmarinelipids.ca The coupling constants (J-values) between these protons are informative about their relative stereochemistry. In ring-opening reactions, the disappearance of these signals and the appearance of new signals for protons attached to carbons bearing the nucleophile and a newly formed hydroxyl group confirm the transformation.

¹³C NMR: The carbon spectrum shows distinct signals for the carbons of the strained epoxide ring, usually in the 40-60 ppm range. These signals are sensitive to the electronic environment and will shift significantly upon ring-opening, providing further evidence of reaction.

Mechanistic Insights: By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify the starting material, products, and any observable intermediates. This kinetic data is invaluable for understanding the reaction mechanism. For example, the formation of a transient species might be observed before the final product appears.

Stereochemical Assignment: While NMR can determine the relative stereochemistry of diastereomeric products, assigning the absolute configuration often requires further steps. One common method involves converting a reaction product, such as a 1,2-amino alcohol formed from ring-opening, into a diastereomeric derivative using a chiral resolving agent like Mosher's acid. The ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters will show different chemical shifts, which can be analyzed to deduce the absolute configuration of the original product. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-bond and through-space correlations, respectively, which is essential for assigning the full structure and relative stereochemistry of complex derivatives. longdom.org

Interactive Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Oxirane CH | ~2.9 - 3.1 | m | The proton on the chiral center (C2). |

| Oxirane CH₂ | ~2.5 - 2.8 | m | The two diastereotopic protons on C3 of the oxirane ring. |

| CH₂-N₃ | ~3.3 | t | Protons on the carbon adjacent to the azide group. |

X-ray Crystallography for Absolute Configuration and Structural Elucidation of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. ed.ac.ukresearchgate.net While this compound itself is likely a liquid or low-melting solid and thus not ideal for single-crystal X-ray analysis, it can be converted into a crystalline derivative.

The process involves reacting the oxirane to form a new, stable compound that readily forms high-quality crystals. For example, ring-opening with a nucleophile containing an aromatic ring can introduce intermolecular interactions (e.g., π-stacking) that facilitate crystallization. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, revealing the precise position of every atom.

To determine the absolute configuration (i.e., to confirm it is the S-enantiomer), the phenomenon of anomalous dispersion is used. ed.ac.uk This effect is most pronounced when a heavier atom (e.g., bromine, sulfur, or a metal) is present in the molecule. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), crystallographers can definitively distinguish between the actual molecule and its mirror image, thus confirming the absolute stereochemistry at the C2 center. researchgate.net

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., ReactIR)

In-situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy), provide a continuous, real-time window into a chemical reaction as it occurs, without the need for sampling. mt.comyoutube.com A probe is inserted directly into the reaction vessel, allowing for the collection of IR spectra of the reaction mixture at short intervals.

This method is exceptionally useful for studying the transformations of this compound because of its distinct functional groups. The azide group (-N₃) has a very strong and sharp characteristic absorption band around 2100 cm⁻¹, which is in a region of the IR spectrum that is typically free from other signals. acs.org The progress of any reaction involving the azide, such as a Huisgen cycloaddition ("click chemistry") or a reduction to an amine, can be precisely monitored by observing the decrease in the intensity of this azide peak.

Similarly, vibrations associated with the epoxide ring (e.g., C-O stretching around 800-950 cm⁻¹) can be tracked to monitor the rate of ring-opening reactions. youtube.com By trending the intensity of these characteristic peaks over time, detailed kinetic profiles can be generated. This information is critical for reaction optimization, identifying reaction endpoints, and detecting the formation of intermediates that may have their own unique IR signatures. mt.com

Interactive Table 3: Key Infrared Frequencies for Monitoring Reactions of this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Application in Reaction Monitoring |

|---|---|---|---|

| Azide (-N₃) | ~2100 | Asymmetric stretch | Monitors consumption of the azide in cycloaddition or reduction reactions. |

| Epoxide (C-O-C) | ~800 - 950 | Ring stretch | Monitors the disappearance of the epoxide ring during ring-opening reactions. |

| Hydroxyl (-OH) | ~3200 - 3600 | O-H stretch | Monitors the appearance of alcohol products from ring-opening. |

Computational Chemistry and Molecular Modeling Studies of 2s 2 4 Azidobutyl Oxirane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of (2S)-2-(4-azidobutyl)oxirane. DFT methods are used to calculate the molecule's ground-state geometry, molecular orbital energies, and electron density distribution.

From these calculations, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is primarily located on the azide (B81097) group and the oxygen atom of the oxirane ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on the carbon atoms of the strained oxirane ring, marking them as the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, highlighting them as centers of nucleophilicity and hydrogen bond acceptors. Positive potential (blue regions) would be found around the hydrogen atoms and, significantly, the oxirane carbon atoms, confirming their electrophilic character. researchgate.net This information is critical for predicting how the molecule will interact with other reagents.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples based on typical calculations for similar molecules and are for illustrative purposes only.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates energy of the outermost electrons; site of electrophilic attack. |

| LUMO Energy | -0.95 eV | Indicates energy of the lowest empty orbital; site of nucleophilic attack. |

| HOMO-LUMO Gap | 5.85 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as solvents. nih.gov

For a molecule with a flexible butyl chain like this compound, MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers). By simulating the molecule's movement over nanoseconds, researchers can observe how the azidobutyl chain folds and interacts with the oxirane ring. This analysis reveals the predominant shapes the molecule adopts in solution, which can significantly impact its reactivity.

MD simulations are also invaluable for understanding solvent effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol, or THF), one can observe the formation of solvent shells and specific interactions like hydrogen bonding between the solvent and the oxirane's oxygen or the azide group. These interactions can stabilize or destabilize certain conformations and transition states, thereby affecting reaction rates and pathways. nih.gov The simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

A key application of computational chemistry for epoxides is predicting the outcome of ring-opening reactions. rsc.org For this compound, a common transformation is the nucleophilic ring-opening by another azide ion or other nucleophiles. This reaction can theoretically produce two different constitutional isomers, making the prediction of regioselectivity crucial. researchgate.net

Computational models can predict whether a nucleophile will attack the more substituted C2 carbon or the less substituted C3 carbon of the oxirane ring.

Under basic or neutral conditions (SN2-like): The reaction is sterically controlled, and the nucleophile preferentially attacks the less hindered carbon atom (C3). DFT calculations can model the transition states for both attack pathways, and the path with the lower activation energy will be the favored one.

Under acidic conditions (SN1-like): The epoxide oxygen is first protonated. The positive charge is better stabilized on the more substituted carbon atom (C2). Computational models show that this carbon atom has a more positive partial charge and a larger LUMO coefficient, making it the preferred site of attack.

Stereoselectivity is also a critical aspect. Since this compound is a chiral molecule, its reactions often proceed with high stereocontrol. Computational studies can confirm that the ring-opening occurs via a backside attack, leading to an inversion of configuration at the reacting carbon center, a hallmark of the SN2 mechanism. nih.gov

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides the means to map out the entire energy profile of a chemical reaction, from reactants to products, including high-energy transition states and intermediates. e3s-conferences.org For the ring-opening of this compound, this involves locating the transition state (TS) structure for the nucleophilic attack on the epoxide ring.

A transition state is a first-order saddle point on the potential energy surface. ucsb.edu Locating this structure computationally requires specialized algorithms. Once found, its geometry reveals the arrangement of atoms at the peak of the energy barrier, showing which bonds are breaking and which are forming. For an SN2 ring-opening, the TS would show the nucleophile approaching one carbon atom while the C-O bond on that carbon is elongating. researchgate.net

By calculating the energy of the reactants, transition state, and products, an activation energy (ΔE‡) and a reaction energy (ΔErxn) can be determined. These values are essential for understanding the reaction's kinetics and thermodynamics. nih.gov Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state correctly connects the reactants and products on the potential energy surface. nih.gov

Table 2: Illustrative Calculated Energy Profile for Azide Ring-Opening of a Generic Terminal Epoxide Note: Data is hypothetical and serves to illustrate the typical output of transition state calculations.

| Reaction Pathway | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Attack at C2 (more substituted) | 22.5 | -15.8 | Minor Product |

| Attack at C3 (less substituted) | 19.0 | -17.2 | Major Product |

In Silico Design and Optimization of Catalytic Systems for Enantioselective Processes

Computational modeling is a cornerstone of modern catalyst design. For reactions involving chiral molecules like this compound, in silico methods can be used to design and optimize catalysts that enhance reaction rates and control stereochemical outcomes. researchgate.net

For instance, in the context of enantioselective synthesis, researchers can computationally screen libraries of potential catalysts (e.g., chiral Lewis acids, organocatalysts) to identify candidates that will preferentially bind to the epoxide in a specific orientation. nih.gov By modeling the catalyst-substrate complex, it is possible to predict which enantiomer of a product will be formed.

DFT and MD simulations can be used to study the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the catalyst and the epoxide's transition state structure. These interactions are often the source of enantioselectivity. The model that predicts the largest energy difference between the transition states leading to the (R) and (S) products will correspond to the most selective catalyst. This computational pre-screening significantly reduces the experimental effort required to discover effective catalytic systems. researchgate.net

Emerging Research Directions and Future Prospects for 2s 2 4 Azidobutyl Oxirane

Applications in Bioorthogonal Chemistry as a Research Tool and Chemical Probe (excluding therapeutic applications)

The azide (B81097) group on (2S)-2-(4-azidobutyl)oxirane makes it an ideal participant in bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net These reactions enable the specific labeling and tracking of biomolecules. The epoxide ring, meanwhile, can act as a reactive handle to anchor the molecule to specific sites.

As a research tool, the primary utility of the azide moiety is its ability to undergo highly selective ligation reactions. researchgate.net Once incorporated into a biological system, the azide can be tagged with reporter molecules (like fluorophores) that bear a complementary functional group. researchgate.net This allows for the visualization and study of biological processes in real-time within complex environments like cell lysates or even on the surfaces of living cells. researchgate.netnih.gov

Key bioorthogonal reactions involving the azide group include:

Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming an aza-ylide intermediate that rearranges to produce a stable amide bond. While effective, it is noted for having relatively slow reaction kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction that joins an azide with a terminal alkyne to form a stable triazole ring. nih.gov While very effective for detecting azides in protein samples, the copper catalyst's toxicity limits its application in living cells. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC utilizes a strained cyclooctyne that reacts readily with azides without the need for a metal catalyst. nih.govnih.gov This makes it highly suitable for labeling biomolecules on and within live cells. nih.gov

The this compound molecule can be used as a chemical probe where the epoxide ring reacts with a nucleophilic residue on a target biomolecule, such as an enzyme. This covalent attachment installs the azide group at a specific site, which can then be selectively tagged using SPAAC for imaging or pull-down experiments, facilitating the identification of protein-protein interactions or enzyme activity.

| Reaction | Reactants | Key Feature | Primary Application Context |

| Staudinger Ligation | Azide + Phosphine | Forms a stable amide bond. | In vitro labeling, cell surface modification. |

| CuAAC | Azide + Terminal Alkyne | High efficiency and specificity. | Labeling in complex lysates, material science. |

| SPAAC | Azide + Strained Cyclooctyne | Copper-free, biocompatible. | Live-cell imaging, in vivo studies. |

Integration into Polymerization Processes for Specialty Materials (as a monomer)

The dual functionality of this compound allows it to serve as a valuable monomer in the synthesis of advanced functional polymers. The oxirane ring can undergo ring-opening polymerization (ROP), a process used to create polyethers. researchgate.net Specifically, anionic ring-opening polymerization (AROP) is a common method for polymerizing epoxide monomers.

By incorporating this compound into a polymer backbone, a material is created that features pendant azide groups along its chain. These azide groups act as chemical handles for post-polymerization modification. Using the same bioorthogonal "click" reactions described previously (CuAAC and SPAAC), various molecules, such as dyes, cross-linking agents, or bioactive peptides, can be precisely attached to the polymer scaffold. researchgate.net

This approach enables the creation of specialty materials with tailored properties, including:

Functional Hydrogels: The azide-functionalized polymers can be cross-linked by reacting them with molecules containing multiple alkyne groups, forming hydrogels for applications in tissue engineering or controlled-release systems.

Smart Surfaces: Surfaces can be coated with these polymers, and the azide groups can then be used to immobilize enzymes or antibodies, creating biosensors or antimicrobial coatings.

Advanced Resins and Coatings: The ability to precisely modify the polymer allows for the development of materials with unique optical, mechanical, or chemical properties for use in advanced coatings and epoxy resins. researchgate.net

The polymerization can be controlled to produce polymers with specific molecular weights and architectures, such as block copolymers, by copolymerizing the epoxide with other monomers like oxirane or methyl oxirane. epa.gov

| Polymerization Method | Reactive Group | Resulting Polymer Feature | Potential Application |

| Anionic Ring-Opening Polymerization (AROP) | Oxirane | Polyether backbone | Base polymer structure |

| Post-Polymerization Modification (e.g., CuAAC) | Azide | Attachment of functional molecules | Functional hydrogels, smart surfaces |

| Copolymerization | Oxirane | Tunable polymer properties | Specialty block copolymers |

Flow Chemistry and Continuous Processing Methodologies for Efficient Synthesis

The synthesis of chiral epoxides and azides can present challenges, including the management of reaction heat and the safe handling of potentially hazardous intermediates. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. syrris.jp

Key benefits of using continuous flow processing for this synthesis include:

Enhanced Safety: The small reaction volumes within a microreactor or packed-bed reactor minimize the accumulation of energetic intermediates like organic azides, significantly reducing the risk of uncontrolled exothermic events. researchgate.net The synthesis of unstable azides can be performed in flow and used immediately in the next step without isolation. nih.gov

Precise Process Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved product consistency. syrris.jpresearchgate.net

Improved Efficiency and Scalability: Telescoped continuous flow processes, where multiple reaction steps are connected in sequence without intermediate purification, can dramatically reduce production time and waste. acs.org Scaling up production is achieved by running the process for a longer duration rather than using larger reactors, simplifying the transition from laboratory to industrial scale. acs.org

Integration of Catalysis: Solid-supported catalysts or reagents can be packed into columns and integrated directly into the flow path, simplifying purification and allowing for catalyst recycling. syrris.jpdurham.ac.uk For instance, an azide exchange resin could be used in a packed column to convert a halide precursor into the azide in a continuous manner. syrris.jp

A potential multi-step flow synthesis could involve the initial formation of a precursor, followed by its passage through a packed-bed reactor containing an immobilized catalyst for epoxidation, and then a subsequent module for the introduction of the azide group, all within a single, uninterrupted sequence. durham.ac.uk

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. researchgate.net Developing eco-friendly methods for the synthesis and use of this compound is an active area of research, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.nethilarispublisher.com

Sustainable approaches can be applied to both the synthesis of the epoxide ring and the introduction of the azide group:

Greener Epoxidation: Traditional epoxidation methods often use stoichiometric peracids, which generate significant acid waste. lsbu.ac.uk Greener alternatives include catalytic systems that use cleaner oxidants like hydrogen peroxide (H₂O₂), which produces only water as a byproduct. mdpi.com Enzymatic methods, such as those employing lipases, are also gaining traction as they operate under mild conditions and can offer high selectivity, suppressing undesirable side reactions. mdpi.com

Sustainable Azide Synthesis: The synthesis of sodium azide itself can be hazardous. Research is focused on developing safer and more environmentally benign processes for its production. In the application of the azide, using catalytic methods for its introduction minimizes waste compared to stoichiometric reagents.

Use of Green Solvents: Replacing conventional volatile organic solvents (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. hilarispublisher.comejcmpr.com In some cases, solvent-free reaction conditions can be developed, further enhancing the sustainability of the process. mdpi.com

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. hilarispublisher.commdpi.com

By integrating these approaches, the entire lifecycle of this compound, from its synthesis to its application in materials, can be made more environmentally sustainable.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of a chiral molecule like this compound requires precise control over stereochemistry to produce the desired enantiomer. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in the key synthetic steps, particularly the formation of the epoxide ring. mdpi.com

Emerging areas of catalyst research relevant to this synthesis include:

Heterogeneous Catalysis: Using solid catalysts, such as metals or metal oxides supported on polymers or inorganic materials, simplifies product purification and allows for catalyst reuse, aligning with green chemistry principles. lsbu.ac.ukacs.org For example, polymer-supported molybdenum(VI) complexes have been explored for greener alkene epoxidation. lsbu.ac.uk

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Halohydrin dehalogenases (HHDHs), for instance, can catalyze the formation of epoxides and have been engineered to produce specific enantiomers with high purity. researchgate.net Lipases can also be used for efficient and eco-friendly ring-opening reactions of epoxides. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, for example, have been used to catalyze the asymmetric rearrangement of racemic epoxides, demonstrating their potential to control stereochemistry in epoxide reactions. nih.gov Similarly, immobilized chiral phosphoric acid catalysts have been employed in flow systems for the enantioselective synthesis of chiral epoxides. acs.org

Dual-Function Catalysts: Materials like graphene oxide have been investigated for their dual catalytic activity, acting as both an acid catalyst and an oxidizing agent in one pot, which can streamline synthetic sequences. nih.gov

The exploration of these advanced catalytic systems is expected to lead to more efficient, selective, and sustainable routes for the synthesis of this compound and other valuable chiral building blocks.

Q & A

Q. What are the key considerations for synthesizing (2S)-2-(4-azidobutyl)oxirane with high enantiomeric purity?

To achieve high enantiomeric purity, prioritize asymmetric epoxidation or stereoselective azide incorporation. For example:

- Metal-catalyzed oxidation : Use VO(acac)₂ with tert-butyl hydroperoxide (t-BuOOH) in benzene, as demonstrated for similar epoxides (e.g., (–)-(1’R,2S,3S)-3-n-butyl derivatives) .

- Chiral auxiliaries : Introduce azide groups via nucleophilic substitution on a pre-formed chiral epoxide scaffold, ensuring retention of configuration (e.g., (S)-2-[(R)-fluoro(phenyl)methyl]oxirane synthesis) .

- Purification : Employ chiral HPLC or crystallization (e.g., using protocols from (S)-2-[2-(benzyloxy)ethyl]oxirane isolation) .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm stereochemistry and azide placement. Compare with analogs like (2S)-2-[(4-tert-butylphenoxy)methyl]oxirane, where methine protons show distinct splitting .

- IR : Detect the azide stretch (~2100 cm⁻¹) and epoxide ring vibrations (~1250 cm⁻¹) .

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) for enantiopurity assessment, as used for (±)-epichlorohydrin derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at –20°C under inert gas (N₂/Ar) in amber vials to prevent azide decomposition or epoxide ring-opening .

- Safety : Follow protocols for similar azido-epoxides (e.g., wear lab coats, gloves, and masks; avoid heat/sparks due to azide explosivity) .

Advanced Research Questions

Q. How does the azide group influence the epoxide ring’s reactivity in nucleophilic additions?

The azide’s electron-withdrawing effect increases epoxide electrophilicity, accelerating nucleophilic attacks (e.g., by amines or thiols). Compare with (2R)-2-(difluoromethyl)oxirane, where electron-withdrawing groups enhance ring-opening rates . However, steric hindrance from the azidobutyl chain may slow reactions at the β-carbon.

Q. Experimental Design :

Q. What strategies minimize side reactions when using this compound in click chemistry?

- Copper-Free Click Chemistry : Employ strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid Cu-induced epoxide ring-opening .

- Temperature Control : Conduct reactions below 25°C to suppress azide decomposition .

- Protection/Deprotection : Temporarily protect the epoxide with Lewis acids (e.g., BF₃·OEt₂) during azide-alkyne coupling, as seen in glycidyl ether syntheses .

Q. How can researchers design stability studies for this compound under varying conditions?

Q. What computational methods predict the regioselectivity of this compound in polymer crosslinking?

- Molecular Dynamics (MD) : Simulate interactions between the epoxide and polymer backbones (e.g., polyamines) to identify preferred attack sites .

- Docking Studies : Model the compound’s binding to enzymatic active sites (e.g., epoxide hydrolases) for bioconjugation applications .

Data Contradictions and Resolution

- Stereochemical Outcomes : Some epoxidation methods (e.g., VO(acac)₂) may yield racemic mixtures unless chiral ligands are added. Cross-validate results with multiple characterization techniques (e.g., X-ray crystallography and optical rotation) .

- Reactivity Discrepancies : Azido-epoxides may show divergent reactivity compared to halogenated analogs (e.g., (2R)-2-(chloromethyl)oxirane). Always conduct control experiments with structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.